molecular formula C17H20N2O3S B5879373 N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea

Cat. No. B5879373
M. Wt: 332.4 g/mol
InChI Key: AZKPFZBDIZVCSX-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has been extensively studied in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea involves its ability to scavenge reactive oxygen species (ROS) and to inhibit the activity of enzymes involved in ROS production. By reducing oxidative stress, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can protect cells from damage and improve cellular function.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory effects, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to improve mitochondrial function, reduce lipid peroxidation, and regulate gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea in lab experiments is its ability to scavenge ROS, which can be useful in studying oxidative stress-related diseases. However, one limitation of using N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is its potential to interfere with other cellular processes, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea research, including its potential use as a therapeutic agent for neurodegenerative diseases, cancer, and cardiovascular diseases. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea on cellular function and to identify potential side effects. Finally, the development of more efficient synthesis methods for N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea could facilitate its use in future research.

Synthesis Methods

N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzylamine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been widely studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In cardiovascular research, N-(3,4-dimethoxyphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have vasodilatory effects and to improve endothelial function.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)methyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-20-14-7-5-4-6-12(14)11-18-17(23)19-13-8-9-15(21-2)16(10-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKPFZBDIZVCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-methoxybenzyl)thiourea

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